molecular formula C20H16N2O2S B2411752 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide CAS No. 313237-27-3

3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide

Cat. No.: B2411752
CAS No.: 313237-27-3
M. Wt: 348.42
InChI Key: GCDYBODHULAGFR-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-2-carboxylic acid derivatives under specific reaction conditions. One common method includes the use of a catalyst such as L-proline in a Knoevenagel condensation reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
  • 6-ethoxy-1,3-benzothiazol-2-amine
  • 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives

Uniqueness

Compared to similar compounds, 3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide exhibits unique properties due to the presence of both the naphthalene and benzothiazole moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

3-methoxy-N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-21-17-8-7-15(11-19(17)25-12)22-20(23)16-9-13-5-3-4-6-14(13)10-18(16)24-2/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDYBODHULAGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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